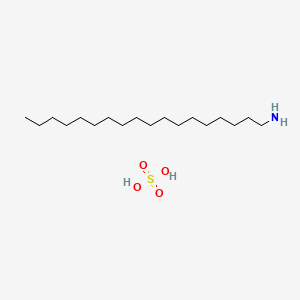

1-Octadecylamine sulfate

Beschreibung

Contextual Overview of Long-Chain Alkylammonium Compounds in Contemporary Research

Long-chain alkylammonium compounds, a class of molecules characterized by a positively charged nitrogen atom attached to at least one long alkyl chain, are a cornerstone of significant research and development in chemical and materials science. mdpi.com Their amphiphilic nature, possessing both a hydrophilic head group and a hydrophobic tail, allows them to self-assemble at interfaces and form ordered structures such as micelles and monolayers. nih.govmit.edu This behavior is fundamental to their wide array of applications, including as surfactants, corrosion inhibitors, and antibacterial agents. nih.govatamanchemicals.com

In materials science, these compounds are integral to the synthesis of nanomaterials, where they can act as templating agents to control the size and shape of nanoparticles. atamanchemicals.com Their ability to form protective films is exploited in corrosion prevention for metals and as wood preservatives. swst.orgresearchgate.net The length of the alkyl chain is a critical parameter, with chains typically between 8 and 18 carbons long exhibiting potent antibacterial activity. mdpi.com The interaction of these compounds with surfaces and their ability to modify surface properties are key areas of investigation. mdpi.comnih.gov

Evolution of Scholarly Investigations on Alkylamines and Their Sulfated Derivatives

The study of alkylamines has a long history, with early research focusing on their synthesis and basic properties. Traditional methods for alkylamine synthesis often involved harsh reaction conditions and resulted in low yields. acs.org Over time, research has evolved to develop more sophisticated and efficient synthetic routes, including transition-metal catalyzed approaches. acs.org

The introduction of a sulfate (B86663) group to an alkylamine, creating a sulfated derivative like 1-octadecylamine sulfate, significantly alters the molecule's properties. This modification can enhance its functionality, for instance, by improving its performance as a collector in mineral flotation processes. The selective adsorption of such compounds onto specific mineral surfaces is a subject of detailed study, often employing both experimental techniques and molecular dynamics simulations to understand the underlying mechanisms. researchgate.net Investigations have explored how factors like the presence of different acids can influence the adsorption behavior of these derivatives. researchgate.net The development of these specialized alkylamine derivatives reflects a broader trend in chemical research towards creating molecules with highly tailored properties for specific applications.

Current Research Paradigms and Emerging Trajectories for this compound

Current research on 1-octadecylamine and its derivatives, including the sulfate form, is characterized by a multidisciplinary approach, combining experimental work with computational modeling. acs.orgresearchgate.net Molecular dynamics simulations, for example, are used to provide a deeper understanding of the interactions between these molecules and various surfaces at the atomic level. researchgate.netresearchgate.net This synergy between experiment and theory is crucial for designing new materials and processes with enhanced efficiency and selectivity.

Emerging research trajectories are focused on several key areas. In materials science, there is growing interest in the use of long-chain alkylamines for the fabrication of advanced materials such as gas separation membranes and components for photovoltaic devices. atamanchemicals.com The development of "smart" materials that can respond to external stimuli is another promising avenue. In the field of nanotechnology, the precise control over nanoparticle synthesis using these compounds continues to be a major research driver. atamanchemicals.comnih.gov Furthermore, the application of computational tools like density functional theory is becoming increasingly important for predicting the properties and reactivity of these molecules, guiding experimental efforts towards the most promising candidates for various applications. mdpi.com The exploration of novel derivatives and their application in areas such as drug delivery and biomedicine also represents a significant and expanding frontier of research. nih.goviiarjournals.orgnih.gov

| Property | Value | Source |

| Chemical Formula | C18H39N | nih.gov |

| Appearance | White solid/flakes | nih.gov |

| Odor | Characteristic | nih.gov |

| Melting Point | 120 to 126 °F | nih.gov |

| Boiling Point | 660 °F at 760 mmHg | nih.gov |

| Flash Point | > 230 °F | thegoodscentscompany.com |

| Density | 0.8618 at 68 °F | nih.gov |

| Water Solubility | Insoluble | nih.gov |

| pKa | 10.65 | nih.gov |

Eigenschaften

CAS-Nummer |

4706-65-4 |

|---|---|

Molekularformel |

C18H41NO4S |

Molekulargewicht |

367.6 g/mol |

IUPAC-Name |

octadecan-1-amine;sulfuric acid |

InChI |

InChI=1S/C18H39N.H2O4S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19;1-5(2,3)4/h2-19H2,1H3;(H2,1,2,3,4) |

InChI-Schlüssel |

INHNQBQIGOOEGY-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCCCCCCCCCCCCCN.OS(=O)(=O)O |

Herkunft des Produkts |

United States |

Advanced Synthetic Methodologies for 1 Octadecylamine Sulfate

Multi-Step Synthetic Pathways

The industrial production of 1-octadecylamine, the precursor to its sulfate (B86663) salt, often relies on a well-established multi-step synthesis originating from stearic acid. This pathway involves the formation of an intermediate nitrile followed by hydrogenation and subsequent salt formation.

Ammoniation and Hydrogenation of Stearic Acid Precursors

The primary route to 1-octadecylamine begins with stearic acid, a readily available fatty acid. This process involves two main chemical transformations: ammoniation to form stearonitrile, followed by catalytic hydrogenation to yield the desired primary amine.

Ammoniation: CH₃(CH₂)₁₆COOH + NH₃ → CH₃(CH₂)₁₆CONH₂ + H₂O

Dehydration: CH₃(CH₂)₁₆CONH₂ → CH₃(CH₂)₁₆CN + H₂O

The subsequent step is the catalytic hydrogenation of the resulting octadecanenitrile. This is a reduction reaction where hydrogen gas is added across the carbon-nitrogen triple bond of the nitrile group in the presence of a metal catalyst. Commonly used catalysts include Raney nickel or cobalt, and the reaction is typically carried out under elevated pressure (20-40 bar) and temperature (100-150°C). To suppress the formation of secondary and tertiary amines, which are common byproducts, an excess of ammonia (B1221849) is often used during the hydrogenation process.

Hydrogenation: CH₃(CH₂)₁₆CN + 2H₂ → CH₃(CH₂)₁₇NH₂

The reaction parameters for this multi-step synthesis are critical for achieving high yields and purity of 1-octadecylamine. The table below summarizes typical reaction conditions.

| Parameter | Ammoniation/Dehydration | Hydrogenation |

| Reactants | Stearic Acid, Ammonia | Octadecanenitrile, Hydrogen |

| Catalyst | Alumina, Zinc Oxide | Raney Nickel, Cobalt |

| Temperature | 280-360°C | 100-150°C |

| Pressure | Atmospheric or slightly elevated | 20-40 bar |

| Key Considerations | Efficient water removal | Excess ammonia to minimize byproduct formation |

Subsequent Sulfate Salt Formation via Acidic Reaction

Once 1-octadecylamine is synthesized and purified, it is converted to its sulfate salt through a straightforward acid-base reaction. As a primary amine, 1-octadecylamine is basic and readily reacts with sulfuric acid in an exothermic neutralization reaction to form 1-octadecylammonium sulfate.

The stoichiometry of this reaction is crucial. Since sulfuric acid is a diprotic acid, it can react with one or two molecules of the amine. The reaction with two equivalents of the amine leads to the formation of the diammonium sulfate salt, while a 1:1 molar ratio results in the formation of the hydrogen sulfate (bisulfate) salt. The desired product dictates the stoichiometry employed.

Formation of 1-Octadecylammonium Sulfate: 2CH₃(CH₂)₁₇NH₂ + H₂SO₄ → [CH₃(CH₂)₁₇NH₃⁺]₂SO₄²⁻

Formation of 1-Octadecylammonium Hydrogen Sulfate: CH₃(CH₂)₁₇NH₂ + H₂SO₄ → [CH₃(CH₂)₁₇NH₃⁺]HSO₄⁻

The reaction is typically carried out in a suitable solvent to manage the heat generated and to facilitate the handling of the product, which may precipitate from the solution. The choice of solvent depends on the desired final form of the product (e.g., a solution or a solid).

Alternative Synthetic Approaches

While the stearic acid route is well-established, alternative synthetic methods for 1-octadecylamine and its derivatives are continuously being explored to improve efficiency, reduce costs, and incorporate principles of green chemistry.

Routes Involving Stearyl Chloride and Ammonia

An alternative laboratory-scale synthesis of 1-octadecylamine involves the use of stearyl chloride as the starting material. Stearyl chloride can be prepared from stearic acid by reacting it with a chlorinating agent such as thionyl chloride (SOCl₂). The resulting stearyl chloride is then reacted with ammonia in a nucleophilic substitution reaction to produce 1-octadecylamine.

Formation of Stearyl Chloride: CH₃(CH₂)₁₆COOH + SOCl₂ → CH₃(CH₂)₁₆COCl + SO₂ + HCl

Reaction with Ammonia: CH₃(CH₂)₁₆COCl + 2NH₃ → CH₃(CH₂)₁₆CONH₂ + NH₄Cl

The amide can then be reduced to the amine using a strong reducing agent like lithium aluminum hydride (LiAlH₄). This method is generally more expensive and less atom-economical than the direct ammoniation of stearic acid, making it less favorable for large-scale industrial production.

Exploration of Green Chemistry Principles for Sustainable Synthesis

In recent years, there has been a significant push towards developing more sustainable and environmentally friendly methods for the synthesis of fatty amines, aligning with the principles of green chemistry. These approaches aim to reduce energy consumption, minimize waste, and utilize renewable resources and catalysts.

One promising area of research is the direct catalytic amination of fatty acids or their esters. This involves the use of novel catalysts that can facilitate the reaction of fatty acids with ammonia or other amines under milder conditions than traditional methods. For instance, ruthenium-based catalysts have shown promise in the reductive amination of aldehydes, which can be derived from fatty acids.

Enzymatic synthesis is another key area of green chemistry being explored for the production of long-chain amines. Biocatalysis, using enzymes such as lipases, carboxylic acid reductases, and transaminases, offers a highly selective and efficient route to fatty amines from renewable feedstocks like triglycerides. mdpi.comnih.gov This approach operates under mild reaction conditions (near ambient temperature and pressure) in aqueous media, significantly reducing the environmental footprint of the synthesis. mdpi.comnih.gov A multi-enzyme cascade can convert fatty acids directly to the corresponding primary amines with high yields. mdpi.comnih.gov

The table below compares key aspects of traditional and green synthetic routes.

| Feature | Traditional Synthesis (from Stearic Acid) | Green Chemistry Approaches (e.g., Enzymatic) |

| Starting Materials | Fatty acids, ammonia, hydrogen | Renewable feedstocks (e.g., triglycerides) |

| Reaction Conditions | High temperature and pressure | Mild (near ambient) temperature and pressure |

| Catalysts | Metal catalysts (e.g., Ni, Co) | Enzymes (biocatalysts) |

| Solvents | Often organic solvents | Primarily aqueous media |

| Byproducts/Waste | Metal catalyst waste, byproducts from side reactions | Minimal waste, biodegradable catalysts |

| Energy Consumption | High | Low |

Methodologies for Purity Enhancement and Isomer Control

The purity of 1-octadecylamine sulfate is critical for its performance in various applications. Impurities can arise from unreacted starting materials, byproducts of the synthesis (such as secondary and tertiary amines), or isomers from the fatty acid feedstock.

Standard purification techniques for 1-octadecylamine before salt formation include distillation and recrystallization. Due to its high boiling point, distillation is typically performed under reduced pressure. Recrystallization from a suitable solvent can effectively remove impurities with different solubility profiles.

A more specialized method for separating mixtures of long-chain amines involves their conversion to carbamate (B1207046) derivatives by reaction with carbon dioxide. The resulting solid alkylammonium carbamates can then be separated by fractional crystallization. Following separation, the purified carbamates can be converted back to the free amines.

Isomer control is primarily addressed at the source of the starting material. The use of high-purity stearic acid with a low content of other fatty acids (e.g., palmitic acid, oleic acid) is essential to minimize the presence of other long-chain amine sulfates in the final product. If the starting material contains unsaturated fatty acids, the hydrogenation step can lead to the formation of positional and geometric isomers of the double bond in the alkyl chain if the hydrogenation is not complete. Therefore, careful control of the hydrogenation process is necessary to ensure complete saturation of the alkyl chain.

For applications requiring a single, specific isomer, more advanced separation techniques such as preparative chromatography may be necessary, although this is often not economically viable for bulk chemical production. In the context of 1-octadecylamine derived from natural fats and oils, "isomer" typically refers to the presence of amines with different chain lengths, which can be controlled by fractional distillation of the precursor fatty acids or the final amine product.

Sophisticated Spectroscopic and Structural Characterization of 1 Octadecylamine Sulfate

Vibrational Spectroscopy Analysis

Vibrational spectroscopy is a powerful tool for identifying the functional groups present in a molecule by probing their characteristic vibrational modes.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Elucidation

FTIR spectroscopy of 1-Octadecylamine sulfate (B86663) reveals characteristic absorption bands corresponding to its primary components: the long octadecyl hydrocarbon chain, the protonated amine (ammonium) headgroup, and the sulfate counter-ion.

The octadecyl chain gives rise to strong, sharp peaks in the 2800-3000 cm⁻¹ region. Specifically, the asymmetric and symmetric stretching vibrations of the methylene (B1212753) (CH₂) groups typically appear around 2920 cm⁻¹ and 2850 cm⁻¹, respectively. The terminal methyl (CH₃) group also exhibits stretching vibrations in this region. In-plane scissoring vibrations for the CH₂ groups are observed near 1470 cm⁻¹.

The formation of the ammonium (B1175870) salt significantly alters the spectral features of the amine group. Instead of the N-H stretching bands of a primary amine (typically two bands in the 3300-3500 cm⁻¹ region), 1-Octadecylamine sulfate exhibits a very broad and strong absorption envelope for the N-H⁺ stretching vibrations of the ammonium headgroup (R-NH₃⁺). spectroscopyonline.com This broad feature often extends from 2800 cm⁻¹ to over 3000 cm⁻¹, frequently overlapping with the C-H stretching bands. spectroscopyonline.com Additionally, the NH₃⁺ group displays characteristic bending vibrations; an asymmetric bend is found in the 1625-1560 cm⁻¹ range, and a symmetric bend appears between 1550-1500 cm⁻¹. spectroscopyonline.com

The sulfate anion (SO₄²⁻) contributes strong and distinct absorption bands. A prominent, often broad, band corresponding to the asymmetric S=O stretching vibration is typically observed in the 1130-1080 cm⁻¹ region. A weaker symmetric S-O stretching vibration may be seen around 680-610 cm⁻¹. The presence of these strong sulfate peaks is a key diagnostic feature for confirming the salt's identity. spectroscopyonline.com

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |

|---|---|---|---|

| ~3100-2800 | N-H⁺ Stretch | Ammonium (R-NH₃⁺) | Strong, Broad |

| ~2920 | Asymmetric C-H Stretch | Methylene (-CH₂-) | Strong, Sharp |

| ~2850 | Symmetric C-H Stretch | Methylene (-CH₂-) | Strong, Sharp |

| ~1625-1560 | Asymmetric N-H⁺ Bend | Ammonium (R-NH₃⁺) | Medium |

| ~1550-1500 | Symmetric N-H⁺ Bend | Ammonium (R-NH₃⁺) | Medium |

| ~1470 | C-H Scissoring | Methylene (-CH₂-) | Medium |

| ~1130-1080 | Asymmetric S=O Stretch | Sulfate (SO₄²⁻) | Strong, Broad |

Raman Spectroscopy Investigations

Raman spectroscopy, which measures scattered light, provides complementary information to FTIR. For this compound, the long hydrocarbon chain produces strong signals in the Raman spectrum. The C-H stretching region (2800-3000 cm⁻¹) is dominated by intense peaks from the numerous CH₂ groups. rsc.org Additionally, C-C stretching vibrations within the alkyl backbone appear in the 800-1200 cm⁻¹ region.

The sulfate ion is a strong Raman scatterer. The symmetric stretching mode (ν₁) of the SO₄²⁻ ion gives rise to a very strong, sharp, and highly characteristic peak, typically found near 981 cm⁻¹. researchgate.netresearchgate.net The other sulfate vibrational modes (asymmetric stretch ν₃, symmetric bend ν₂, and asymmetric bend ν₄) are also Raman active but generally produce weaker signals. researchgate.netresearchgate.net The ammonium headgroup's vibrations are typically weaker and broader in the Raman spectrum compared to the sulfate and hydrocarbon chain signals.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Conformation and Composition

NMR spectroscopy is indispensable for determining the precise molecular structure by probing the magnetic environments of atomic nuclei like ¹H and ¹³C.

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by signals corresponding to the different protons along the alkyl chain and the ammonium headgroup.

The terminal methyl group (CH₃) at the end of the octadecyl chain typically appears as a triplet at approximately 0.88 ppm. The vast majority of the protons belong to the long chain of methylene groups (- (CH₂)₁₆ -). These protons are in very similar chemical environments and thus overlap to form a large, broad signal centered around 1.2-1.4 ppm.

The methylene group adjacent to the ammonium headgroup (α-CH₂) is deshielded by the positively charged nitrogen atom, causing its signal to shift downfield to around 2.9-3.1 ppm, typically appearing as a triplet. The protons of the ammonium group (-NH₃⁺) are exchangeable and often appear as a broad singlet. Its chemical shift is highly dependent on the solvent, concentration, and temperature.

| Proton Type | Approximate Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| CH₃- | ~0.88 | Triplet |

| -(CH₂)₁₆- | ~1.2-1.4 | Broad Multiplet |

| -CH₂-NH₃⁺ | ~2.9-3.1 | Triplet |

| -NH₃⁺ | Variable | Broad Singlet |

Carbon (¹³C) NMR Spectroscopy

The ¹³C NMR spectrum provides information on each unique carbon atom in the this compound molecule.

The terminal methyl carbon (C18) resonates at the highest field, typically around 14 ppm. The carbons of the long methylene chain produce a cluster of signals between approximately 22 and 32 ppm. The carbon atom alpha to the ammonium group (C1) is significantly deshielded due to the electronegativity and positive charge of the nitrogen, causing its signal to appear downfield at approximately 40-42 ppm. The carbon beta to the nitrogen (C2) also shows a downfield shift compared to the other methylene carbons, though less pronounced than C1. researchgate.net

| Carbon Atom | Approximate Chemical Shift (δ, ppm) |

|---|---|

| C1 (-CH₂-NH₃⁺) | ~40-42 |

| C2 (-CH₂-C1) | ~26-28 |

| C3 to C16 (-(CH₂)₁₄-) | ~22-32 (multiple overlapping signals) |

| C17 (-CH₂-C18) | ~22-23 |

| C18 (CH₃-) | ~14 |

X-ray Spectroscopic Techniques for Elemental and Chemical State Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical oxidation states of the elements within the first few nanometers of a material's surface. For this compound, XPS can confirm the presence of all expected elements (Carbon, Nitrogen, Oxygen, and Sulfur).

The C 1s spectrum is typically dominated by a large peak around 285.0 eV, corresponding to the C-C and C-H bonds of the long alkyl chain. A smaller component at a slightly higher binding energy (~286.5 eV) can be attributed to the carbon atom bonded to the nitrogen (C-N).

The N 1s spectrum is particularly informative. For a protonated amine (ammonium, -NH₃⁺), the N 1s binding energy is shifted to a higher value compared to a neutral amine (-NH₂). This peak is expected to appear around 402.0 eV, confirming the cationic nature of the headgroup.

The S 2p spectrum is a key diagnostic for the sulfate counter-ion. The S 2p₃/₂ peak for sulfate (S⁶⁺) is typically found at a high binding energy, around 168.5-169.5 eV. icm.edu.plresearchgate.netunica.it The O 1s spectrum will show a major component corresponding to the oxygen atoms in the sulfate group, typically around 531.5-532.5 eV. unica.itthermofisher.com

| Core Level | Approximate Binding Energy (eV) | Corresponding Functional Group |

|---|---|---|

| C 1s | ~285.0 | C-C, C-H (Alkyl Chain) |

| C 1s | ~286.5 | C-N |

| N 1s | ~402.0 | Ammonium (R-NH₃⁺) |

| S 2p₃/₂ | ~169.0 | Sulfate (SO₄²⁻) |

| O 1s | ~532.0 | Sulfate (SO₄²⁻) |

X-ray Photoelectron Spectroscopy (XPS) for Surface Composition and Chemical Bonding States

X-ray Photoelectron Spectroscopy (XPS) is a highly surface-sensitive technique used to determine the elemental composition and chemical states of atoms within the top 5-10 nanometers of a material's surface. nih.govmdpi.com When applied to 1-Octadecylamine, XPS analysis reveals critical information about the nitrogen head group, which dictates the compound's surface activity.

Studies on self-assembled monolayers of octadecylamine (B50001) (ODA) show the presence of two distinct chemical states for nitrogen on the surface. researchgate.netfigshare.com The N 1s spectrum is resolved into two primary peaks, indicating the coexistence of the neutral amine group (-NH₂) and its protonated form, the ammonium group (-NH₃⁺). researchgate.net This protonation is a key feature of the surface chemistry, with one proposed source being the interaction of the amine groups with water molecules present on hydrophilic substrates. researchgate.netfigshare.com

The binding energies associated with these nitrogen species provide quantitative insight into the chemical bonding environment.

Table 1: Representative XPS N 1s Binding Energies for Octadecylamine Species

| Chemical Species | Binding Energy (eV) | Reference |

|---|---|---|

| Amine (-NH₂) | ~399.5 | researchgate.net |

| Protonated Amine / Ammonium (-NH₃⁺) | ~401.1 | researchgate.net |

The presence and ratio of these two nitrogen states are fundamental to understanding the surface charge and intermolecular interactions within layers of this compound. The significant fraction of protonated amino groups is a defining characteristic of its surface composition. figshare.com

Diffraction and Scattering Methods for Crystalline and Supramolecular Structures

X-ray Diffraction (XRD) is a primary technique for investigating the crystalline structure of solid materials. npl.co.uk It provides information on the degree of crystallinity, crystal structure, and phase identity by analyzing the diffraction pattern produced when X-rays interact with the ordered arrangement of atoms in a sample. nih.govastroarts.org

In the analysis of solid-state 1-Octadecylamine, XRD patterns are used to identify its characteristic crystalline phase. Research involving the use of octadecylamine as a surface modifier for other nanomaterials has required the characterization of the pure compound as a reference. These studies show that crystalline octadecylamine exhibits an intense diffraction peak at a specific angle, which serves as a fingerprint for its solid-state phase.

Table 2: Characteristic XRD Peak for Crystalline Octadecylamine

| Compound | Diffraction Angle (2θ) | Reference |

|---|---|---|

| Octadecylamine | ~21° | usp.org |

The presence of sharp, well-defined peaks in an XRD diffractogram is indicative of a well-ordered, crystalline material, whereas broad, diffuse halos suggest an amorphous or disordered structure. unchainedlabs.com Therefore, XRD analysis confirms the crystalline nature of solid this compound and can be used to identify it in composite materials.

Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution of particles and molecules in a liquid medium, typically in the sub-micron and nanometer range. anton-paar.comresearchgate.net The method is based on the principle of Brownian motion, where smaller particles move more rapidly in a fluid than larger particles. illinois.edu

In a DLS experiment, a laser illuminates the sample, and the scattered light from the moving particles is detected. illinois.edu The fluctuations in the intensity of this scattered light are analyzed over time to determine the translational diffusion coefficient of the particles. anton-paar.com This coefficient is then used in the Stokes-Einstein equation to calculate the hydrodynamic diameter of the particles. anton-paar.com The result is often presented as a size distribution, showing the relative intensity of particles of different sizes, and a polydispersity index (PDI), which indicates the breadth of the distribution. anton-paar.com

For an amphiphilic compound like this compound, DLS is an ideal method to characterize the size and distribution of aggregates, such as micelles or vesicles, that form in aqueous solutions. This analysis provides critical information on the compound's self-assembly behavior under various conditions.

Advanced Microscopy for Morphological and Surface Topography Investigations

Transmission Electron Microscopy (TEM) is a powerful imaging technique that provides high-resolution, two-dimensional projections of a sample, enabling the visualization of nanoscale features. spmtips.com In TEM, a beam of electrons is transmitted through an ultra-thin specimen, and the interactions of the electrons with the sample are used to form an image. udel.edu This allows for the detailed investigation of the size, shape, and morphology of nanostructures.

The application of TEM to this compound would allow for the direct visualization of its self-assembled structures in solution, such as micelles, nanotubes, or lamellar sheets, after sample preparation (e.g., by cryogenic fixation and staining). The high magnification and resolution capabilities of TEM can reveal the fine details of these nanostructures, providing insights into their formation and arrangement that are unattainable with scattering techniques alone.

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical images of a surface with nanoscale precision. illinois.edu It works by scanning a sharp tip, attached to a cantilever, across the sample surface. The deflection of the cantilever due to forces between the tip and the surface is measured and used to construct a topographical map.

AFM is used to quantify surface roughness through parameters such as the root-mean-square roughness (Rq or Sq) and the arithmetic average roughness (Ra or Sa). illinois.edu This provides a quantitative measure of the texture of a film or coating of this compound.

Furthermore, AFM can resolve details of molecular-level organization. Studies of octadecylamine monolayers on substrates like mica and graphite (B72142) have shown that the molecules self-assemble into ordered, nanostructured domains. figshare.comanton-paar.com AFM analysis has revealed that the alkyl chains are arranged in a tilted configuration within these layers. figshare.com This molecular arrangement information is crucial for understanding the packing and orientation of this compound molecules in thin films and at interfaces.

Theoretical and Computational Investigations of 1 Octadecylamine Sulfate Systems

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. For systems involving 1-octadecylamine sulfate (B86663), MD simulations can reveal detailed information about the formation and structure of aggregates, as well as the dynamics of individual molecules at interfaces. These simulations solve Newton's equations of motion for a system of interacting particles, providing a trajectory that describes the evolution of positions and velocities.

MD simulations have been effectively used to analyze the conformational state of long-chain alkylamines, such as octadecylamine (B50001) (ODA), when they form self-assembled monolayers (SAMs) on substrates. acs.org Studies on ODA monolayers on mica surfaces, for instance, have combined experimental data with MD simulations to confirm the molecular arrangement. The analysis of methylene (B1212753) modes in vibrational spectroscopy suggests that the alkyl chains are organized in a rigid, well-ordered packing. acs.org The simulations support a tilted configuration of the molecules within this self-assembled layer. acs.org

The degree of conformational order, often characterized by the prevalence of trans versus gauche conformers in the alkyl chain, is dependent on the concentration and packing density of the surfactant molecules. whiterose.ac.uk In simulations of analogous sulfate surfactants, an increase in the relative number of trans conformations is observed with increasing concentration, corresponding to more ordered, straight-chain structures within micelles or at interfaces. whiterose.ac.uk For 1-octadecylamine sulfate, it is expected that the long octadecyl tail would exhibit similar behavior, adopting more extended, all-trans conformations in densely packed aggregates to maximize van der Waals interactions between adjacent chains. The presence of the divalent sulfate counter-ion could further influence this packing, potentially bridging adjacent protonated amine headgroups and promoting a more ordered structure compared to monovalent counter-ions. researchgate.net

Table 1: Representative Simulation Parameters for Surfactant Systems This table presents typical parameters used in MD simulations of surfactant self-assembly, based on studies of related molecules. whiterose.ac.uknih.gov

| Parameter | Value/Method | Purpose |

| Force Field | GROMOS, CHARMM, OPLS | Defines the potential energy function for atomic interactions. |

| Water Model | SPC/E, TIP3P, TIP4P | Represents the solvent molecules and their interactions. nih.gov |

| Temperature | 300 K | Maintained using a thermostat (e.g., Velocity-rescaling). nih.gov |

| Pressure | 1 atm | Maintained using a barostat (e.g., Parrinello-Rahman). nih.gov |

| Time Step | 1-2 fs | The interval for integrating the equations of motion. whiterose.ac.uk |

| Cutoff Distances | 1.0-1.5 nm | Truncation distance for short-range non-bonded interactions. whiterose.ac.uk |

| Long-Range Electrostatics | Particle-Mesh Ewald (PME) | Method for calculating long-range electrostatic forces efficiently. whiterose.ac.uk |

MD simulations are instrumental in visualizing the dynamic process of surfactant adsorption at interfaces, such as the air-water or liquid-solid interface. Simulations of octadecylammonium chloride, a closely related compound, at the air-liquid interface show that the alkyl chains transition to a more ordered state as the surface concentration increases. researchgate.net The primary amine headgroup of this compound is hydrophilic and would anchor the molecule at the interface, while the hydrophobic octadecyl tail would extend away from the aqueous phase.

The adsorption process is governed by a complex interplay of forces, including the hydrophobic effect driving the tail away from water and electrostatic interactions between the protonated amine headgroup, its sulfate counter-ion, and any surface charges. Simulations can track key metrics like concentration distribution profiles perpendicular to the interface and the mean squared displacement (MSD) of molecules to characterize the structure and dynamics of the adsorbed layer. researchgate.net The presence of divalent ions like sulfate has been shown to have a greater effect on the aggregation of octadecylammonium at an interface compared to monovalent ions, suggesting that the sulfate ion in this compound plays a crucial role in the structure and stability of the adsorbed film. researchgate.net

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are used to investigate the electronic structure, stability, and reactivity of molecules. These methods provide a fundamental understanding of chemical bonding and reaction mechanisms.

Density Functional Theory (DFT) is a widely used quantum chemical method for calculating the electronic structure of molecules. It can be employed to predict the geometry, interaction energies, and reactivity of this compound. DFT calculations on the selective adsorption of octadecylammonium (ODA+) ions on crystal surfaces have shown that the interaction is highly specific. sci-hub.se For example, the adsorption energy of ODA+ on a KCl surface was calculated to be significantly more favorable than on an NaCl surface, explaining its selectivity as a collector in flotation. sci-hub.se

Table 2: Representative DFT Calculated Adsorption Energies for Related Systems This table shows examples of calculated adsorption energies (ΔEads) for water and octadecylammonium (ODA+) on different salt surfaces, demonstrating the predictive power of DFT. sci-hub.se A more negative value indicates stronger adsorption.

| Adsorbing Species | Surface | Adsorption Energy (ΔEads) (eV) |

| ODA+ | KCl | -1.18 |

| H₂O | KCl | -0.42 |

| ODA+ | NaCl | -0.21 |

| H₂O | NaCl | -0.53 |

Molecular Electrostatic Potential (MEP) analysis is a powerful tool derived from quantum chemical calculations to predict and interpret the reactive behavior of molecules. researchgate.net The MEP is a three-dimensional map of the electrostatic potential surrounding a molecule, which reveals electron-rich (negative potential) and electron-poor (positive potential) regions. mdpi.com These regions are indicative of sites for electrophilic and nucleophilic attack, respectively. imist.ma

For the 1-octadecylammonium cation, the MEP would show a region of strong positive potential concentrated around the -NH₃⁺ headgroup, identifying it as the primary site for interaction with anions like sulfate or negatively charged surfaces. Conversely, the sulfate anion would exhibit strong negative potential around its oxygen atoms, marking them as sites for interaction with cations or electron-deficient centers. By analyzing the MEP maps of reactants and transition states, one can elucidate preferred reaction pathways and understand non-covalent interactions, such as the hydrogen bonding between the ammonium (B1175870) group and the sulfate oxygens, which are crucial for the formation and stability of the this compound ion pair. researchgate.netbutlerov.com

Thermodynamic Modeling of Self-Assembly and Adsorption Phenomena

Thermodynamic models are essential for describing and predicting the spontaneous formation of aggregates (self-assembly) and the accumulation of molecules at interfaces (adsorption). These phenomena are governed by changes in thermodynamic quantities such as Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS). semanticscholar.org

Table 3: Key Thermodynamic Parameters in Surfactant Adsorption This table outlines the significance of key thermodynamic parameters used to model adsorption phenomena. semanticscholar.org

| Parameter | Symbol | Significance |

| Gibbs Free Energy Change | ΔG° | Indicates the spontaneity of the adsorption process. (ΔG° < 0 for spontaneous adsorption). |

| Enthalpy Change | ΔH° | Represents the heat released or absorbed during adsorption. (ΔH° < 0 for exothermic; > 0 for endothermic). |

| Entropy Change | ΔS° | Reflects the change in randomness or disorder at the interface during adsorption. |

| Adsorption Equilibrium Constant | K_ads | Relates the concentration of the surfactant on the surface to its concentration in the bulk solution at equilibrium. |

Surface and Interfacial Phenomena Driven by 1 Octadecylamine Sulfate

Self-Assembly and Monolayer Formation

1-Octadecylamine readily forms organized molecular layers at interfaces, a characteristic that has been extensively studied for its potential in surface modification and nanotechnology. The formation and properties of these monolayers are highly dependent on the surrounding chemical environment.

The Langmuir-Blodgett (LB) technique is a sophisticated method for creating highly ordered monomolecular or multimolecular films. In the context of 1-octadecylamine (ODA), a solution of ODA in a volatile solvent is spread onto an aqueous subphase. As the solvent evaporates, the ODA molecules organize at the air-water interface, with their hydrophilic amine head groups oriented towards the water and the hydrophobic octadecyl tails pointing towards the air. By compressing this floating monolayer with a barrier, the molecules can be packed into a quasi-two-dimensional solid, which can then be transferred onto a solid substrate by dipping the substrate through the interface.

The stability and structure of these ODA Langmuir films are often investigated through pressure-area (π-A) isotherms, which record the surface pressure as a function of the area per molecule. These isotherms provide valuable information about the phase behavior of the monolayer. For instance, studies have shown that ODA can form stable monolayers at the air-water interface, and these films can be efficiently transferred to solid substrates. researchgate.net The resulting LB films can be characterized by various techniques to understand their structure and properties. For example, the adsorption characteristics of an ODA LB film have been investigated using methyl orange as an adsorbate, revealing specific adsorbability similar to that of long-chain quaternary alkylammonium salts. nih.gov Spectroscopic methods have been employed to carry out structural characterizations of these films, both before and after adsorption of other molecules. nih.gov

Furthermore, the interaction of ODA with other molecules within the Langmuir film has been a subject of research. For example, mixed LB films of merocyanine (B1260669) 540 and ODA have been prepared and characterized, demonstrating strong interactions between the two components at the air/water interface. researchgate.net

Self-assembled monolayers (SAMs) are ordered molecular assemblies that form spontaneously by the adsorption of molecules from solution or the gas phase onto a solid surface. 1-Octadecylamine can form SAMs on various substrates, such as mica. The structure and chemical state of these SAMs have been elucidated using advanced surface-sensitive techniques.

XPS analysis has revealed the presence of a significant fraction of protonated amino groups (-NH3+) even in freshly prepared ODA/mica SAMs under ambient conditions. acs.orgresearchgate.net This protonation is attributed to two main sources: an acid-base reaction with the water adlayer on the hydrophilic mica surface and the formation of an alkylammonium alkylcarbamate through a reaction with atmospheric carbon dioxide dissolved in this water layer. acs.orgresearchgate.net While the presence of carbamate (B1207046) is unequivocally confirmed by ATR-FTIR, upon extended exposure to air, the conformational ordering of the ODA/mica SAMs can slightly improve, with further amino group protonation occurring without additional carbamate formation. acs.orgresearchgate.net

The table below summarizes the key spectroscopic findings related to the structural and chemical state of ODA SAMs on mica.

| Spectroscopic Technique | Observation | Interpretation |

| ATR-FTIR | Analysis of methylene (B1212753) modes | Alkylamine molecules are in a rigid and well-ordered packing. |

| Splitting of methylene scissoring deflection | Molecular tilted configuration within the self-assembled layer. | |

| Presence of carbamate bands | Formation of alkylammonium alkylcarbamate. | |

| XPS | N 1s core level spectra | Presence of a significant fraction of protonated amino groups (-NH3+). |

The stability of 1-octadecylamine monolayers is profoundly influenced by the chemistry of the aqueous subphase, particularly its pH and ionic strength. Research has shown that an ODA Langmuir monolayer can become unstable at low pH values. acs.orgosti.govnih.govosti.gov For instance, at a pH of around 3.5, there is a significant dissolution of ODA molecules into the subphase, resulting in no measurable surface pressure. acs.orgosti.govnih.govosti.gov This instability is likely due to the protonation of the amine head groups, which become positively charged and thus more soluble in the aqueous environment. acs.orgosti.gov

Interestingly, upon further lowering the pH to 2.5, the ODA molecules reoccupy the surface, and a full monolayer is recovered. acs.orgosti.govnih.govosti.gov This reappearance of the monolayer is attributed to the adsorption of counterions (e.g., Cl- from HCl used to adjust the pH) to the protonated amine groups. nih.govosti.gov This leads to partial charge neutralization, which weakens the hydrophilic effect and allows the hydrophobic interactions between the alkyl chains to dominate, bringing the ODA molecules back to the surface. osti.gov The recovered monolayer at very low pH, however, exhibits a larger area per molecule and more gauche defects in the alkyl chains compared to the monolayer at high pH values. nih.govosti.gov

The addition of monovalent salts, such as NaCl, NaBr, or NaI, to the subphase can also recover the monolayer at a pH where it would otherwise be unstable (e.g., pH 3.5). nih.govosti.gov This confirms the role of counterions in stabilizing the monolayer by neutralizing the charge of the protonated head groups. nih.govosti.gov

The following table summarizes the effect of subphase pH on the stability and structure of ODA Langmuir monolayers.

| Subphase pH | Monolayer Stability | Molecular State |

| > 5.7 | Stable | Densely packed monolayer with ordered alkyl chains. osti.gov |

| ~ 3.5 | Unstable | Significant dissolution of ODA molecules into the subphase. acs.orgosti.govnih.govosti.gov |

| < 3.0 | Recovered | Monolayer re-forms with bound counterions, less densely packed with more gauche defects. acs.orgosti.govnih.govosti.gov |

Surface Wettability Modification

Hydrophobicity Enhancement of Various Substrates

Wettability is a measure of how a liquid spreads across a solid surface. 1-Octadecylamine sulfate (B86663) can be used to modify surfaces, significantly increasing their hydrophobicity (water-repellency). This modification is achieved by the adsorption of the surfactant onto the substrate. The polar sulfate headgroup anchors the molecule to the surface, while the long, nonpolar octadecyl tail orients itself away from the substrate, creating a low-energy, water-repellent layer.

This principle has been applied to a variety of materials to impart water-repellent properties. The long hydrocarbon chains effectively alter the surface chemistry, minimizing its interaction with water and causing water droplets to bead up rather than spread out.

Research has demonstrated the successful hydrophobicity enhancement of several substrates using octadecylamine (B50001) (ODA), the amine precursor to 1-octadecylamine sulfate, which functions similarly in surface modification.

Substrates with Enhanced Hydrophobicity from Octadecylamine Modification

| Substrate | Description of Modification | Reference |

|---|---|---|

| Polyester (B1180765) (PET) Fabric | PET fabric was coated with octadecylamine-functionalized graphene nanosheets, resulting in excellent water repellency. | researchgate.netrsc.org |

| Polyurethane Foam | Polyurethane foam was chemically grafted with oleophilic octadecylamine to improve its hydrophobic properties for applications like oil spill cleanup. | researchgate.net |

| Cellulose (B213188) Nanocrystals | Microcrystalline cellulose was functionalized with octadecylamine to produce organophilic and highly hydrophobic nanocrystals. | fao.org |

| Coated PET Fabric | Polyester fabric was treated with octadecylamine-functionalized cellulose nanocrystals to create a durable, superhydrophobic surface. | researchgate.net |

Quantitative Assessment via Contact Angle Goniometry

The change in surface wettability is quantitatively measured by determining the contact angle of a liquid droplet on the solid surface. nanoscience.com Contact angle goniometry is the standard technique used for this measurement. uwo.ca A goniometer uses an optical system to capture the profile of a liquid droplet on a substrate, from which the angle formed at the three-phase (solid-liquid-gas) boundary is precisely measured. nanoscience.com

A contact angle of less than 90° indicates that the liquid wets the surface (hydrophilic), while a contact angle greater than 90° signifies poor wetting (hydrophobic). nanoscience.com An angle greater than 150° is typically classified as superhydrophobic.

Studies utilizing contact angle goniometry have provided quantitative evidence of the significant increase in hydrophobicity on various substrates after modification with octadecylamine.

Contact Angle Measurements on Octadecylamine-Modified Surfaces

| Substrate | Condition | Water Contact Angle (°) | Reference |

|---|---|---|---|

| Polyurethane Foam | Unmodified | 121.4 ± 3.2 | researchgate.net |

| Modified with Octadecylamine | 146.3 ± 2.8 | ||

| Polyester (PET) Fabric | Pristine | ~0 (wets rapidly) | researchgate.netrsc.org |

| Coated with 7 wt% ODA-Graphene | 148 | ||

| PET Fabric | Coated with ODA-Cellulose Nanocrystals | 153.1 | researchgate.net |

These results clearly demonstrate the effectiveness of octadecylamine-based modifications in transforming hydrophilic or moderately hydrophobic surfaces into highly water-repellent materials.

Mechanistic Investigations of 1 Octadecylamine Sulfate Interactions

Adsorption onto Solid Substrates

The adsorption of 1-Octadecylamine from an aqueous solution onto solid surfaces is a critical interfacial phenomenon governed by a combination of factors including the nature of the substrate, the chemistry of the solution, and the specific molecular interactions involved.

Differentiation between Physical and Chemical Adsorption Mechanisms

The interaction of 1-Octadecylamine with solid substrates can be broadly classified into two categories: physisorption and chemisorption.

Physical Adsorption (Physisorption): This type of adsorption is characterized by weak, long-range interactions, primarily van der Waals forces and electrostatic attraction. In the case of 1-Octadecylamine, which exists as a cation (RNH₃⁺) in acidic to neutral solutions, it can electrostatically adsorb onto negatively charged surfaces. For instance, studies on the adsorption of octadecylamine (B50001) (ODA) onto a bare smithsonite (B87515) (ZnCO₃) surface indicate that the mechanism is physical. mdpi.com This is supported by spectroscopic data which show that after adsorption, the characteristic absorption peaks of carbonate ions on the smithsonite surface are enhanced, suggesting that ODA molecules are physically adsorbed, leading to greater exposure of the underlying carbonate ions. mdpi.com Physisorption is typically reversible and does not involve the formation of a chemical bond.

Chemical Adsorption (Chemisorption): This mechanism involves the formation of a direct chemical bond between the adsorbate and the substrate, resulting in a much stronger and often irreversible interaction. The adsorption energy is significantly higher than in physisorption. For ODA, this can occur when the amine head group (-NH₂) or the ammonium (B1175870) ion (RNH₃⁺) forms a coordinate or covalent bond with specific atoms on the substrate surface. Spectroscopic analyses have confirmed that ODA chemically adsorbs on sulfidized smithsonite surfaces through the action of both R-NH₂ and RNH₃⁺ groups. mdpi.com

The distinction between these two mechanisms is crucial as it dictates the strength, stability, and selectivity of the adsorption process.

Influence of Surface Pretreatment on Adsorption Behavior (e.g., Sulfidization on Mineral Surfaces)

Pretreating the surface of a solid substrate can dramatically alter the adsorption behavior of 1-Octadecylamine. A prominent example is the sulfidization of oxide minerals to enhance collector adsorption in froth flotation.

The treatment of smithsonite (ZnCO₃) with a sulfide (B99878) source, such as Na₂S, creates a zinc sulfide (ZnS) layer on the mineral surface. mdpi.com This pretreatment has been shown to significantly increase the adsorption of octadecylamine (ODA). mdpi.com The sulfidization process changes the nature of the active sites on the surface, which in turn alters the adsorption mechanism.

FTIR and XPS analyses reveal that pre-sulfidization changes the adsorption mode of ODA on smithsonite from physical to chemical adsorption. mdpi.com On the bare smithsonite, the interaction is primarily electrostatic. However, after sulfidization, the nitrogen atom of the amine group can chemically bond with the zinc atoms in the newly formed ZnS surface layer. This chemical bond is stronger and more stable, leading to a greater adsorption density. mdpi.com This enhanced and more stable adsorption translates to improved hydrophobicity and better flotation recovery of the mineral. mdpi.com

| Treatment Condition | ODA Concentration (mol/L) | Flotation Recovery (%) | Adsorption Amount (mg/g) |

| Bare Smithsonite | 2 x 10⁻⁵ | 41.6 | ~2.5 |

| Sulfidized Smithsonite | 2 x 10⁻⁵ | 64.3 | ~4.0 |

This table presents data on the flotation recovery and adsorption amount of Octadecylamine (ODA) on smithsonite surfaces, demonstrating the impact of sulfidization pretreatment. Data sourced from a 2024 MDPI study. mdpi.com

Elucidation of Adsorption Kinetics and Isotherms

To quantitatively describe the adsorption process of alkylamines, kinetic models and adsorption isotherms are employed. These mathematical models provide insight into the rate of adsorption and the equilibrium distribution of molecules between the liquid and solid phases.

Adsorption Kinetics: The rate at which adsorption occurs is often analyzed using models such as the pseudo-first-order (PFO) and pseudo-second-order (PSO) rate laws. researchgate.netncsu.eduimpactfactor.org

Pseudo-First-Order (PFO) Model: This model assumes that the rate of adsorption is proportional to the number of available adsorption sites. impactfactor.org

Pseudo-Second-Order (PSO) Model: This model assumes that the rate-limiting step is chemisorption involving valence forces through the sharing or exchange of electrons between the adsorbent and adsorbate. ncsu.edu

Studies on the adsorption of octadecylamine hydrochloride (ODA) on KCl have shown that the process is well-described by the pseudo-second-order model, suggesting that chemisorption is the rate-determining step. researchgate.net

Adsorption Isotherms: At a constant temperature, an adsorption isotherm describes the relationship between the amount of adsorbate on the adsorbent and its concentration in the solution at equilibrium. The Langmuir and Freundlich models are most commonly used. biointerfaceresearch.comaensiweb.com

Langmuir Isotherm: This model assumes monolayer adsorption onto a homogeneous surface with a finite number of identical adsorption sites. aensiweb.com

Freundlich Isotherm: This model is an empirical equation used to describe multilayer adsorption on a heterogeneous surface. nih.gov

The adsorption of ODA hydrochloride on KCl surfaces has been found to fit the Langmuir isotherm model well, indicating that the adsorption occurs as a monolayer on the crystal surface. researchgate.net

| Kinetic Model | Parameter | Value |

| Pseudo-Second-Order | k₂ (g mg⁻¹ min⁻¹) | Varies with conditions |

| qₑ (mg g⁻¹) | Varies with conditions |

This table summarizes the typical parameters for the Pseudo-Second-Order kinetic model often used to describe octadecylamine adsorption. ncsu.eduresearchgate.net

| Isotherm Model | Parameter | Description |

| Langmuir | qₘ (mg g⁻¹) | Maximum monolayer adsorption capacity |

| Kₗ (L mg⁻¹) | Langmuir constant related to adsorption energy |

This table outlines the key parameters of the Langmuir isotherm model, which frequently describes the monolayer adsorption of octadecylamine on surfaces. researchgate.netaensiweb.com

Contribution of Van der Waals Forces and Electrostatic Interactions to Adsorption Energy

The total adsorption energy of 1-Octadecylamine sulfate (B86663) onto a substrate is a summation of various contributing forces. The primary drivers for physisorption are electrostatic interactions and van der Waals forces. aps.orgresearchgate.net

Electrostatic Interactions: As a cationic surfactant, the protonated amine head group (R-NH₃⁺) of 1-Octadecylamine is strongly attracted to negatively charged surfaces or specific anionic sites on a mineral lattice. This Coulombic attraction is a major contributor to the initial adsorption on many substrates.

| System | Adsorption Energy (eV) |

| ODA on Muscovite (002) plane | -4.68 |

| ODA on Muscovite (131) plane | -5.74 |

This table shows the calculated adsorption energies for Octadecylamine (ODA) on different crystal planes of muscovite, indicating that adsorption is an energetically favorable process. Data sourced from a 2021 MDPI study. mdpi.com

Interactions with Carbon-Based Nanomaterials

The unique properties of carbon-based nanomaterials like graphene oxide (GO) and carbon nanotubes (CNTs) can be tailored through surface modification. 1-Octadecylamine is a key molecule used for this purpose, enabling the dispersion of these hydrophobic materials in various solvents and matrices. The functionalization can be achieved through two primary routes: covalent and non-covalent interactions.

Covalent and Non-Covalent Functionalization of Graphene Oxide and Carbon Nanotubes

Covalent Functionalization: This approach involves the formation of strong, stable covalent bonds between the octadecylamine molecule and the carbon nanomaterial. azonano.com

On Graphene Oxide (GO): GO is rich in oxygen-containing functional groups, such as carboxyl (-COOH) at the edges and epoxy and hydroxyl (-OH) groups on the basal plane. acs.org These groups serve as reactive sites. Octadecylamine can react with the carboxyl groups via an amidation reaction, forming a stable amide linkage. This process attaches the long C18 alkyl chain to the GO sheet, drastically altering its surface properties from hydrophilic to hydrophobic and improving its dispersibility in organic solvents. acs.orgresearchgate.net

On Carbon Nanotubes (CNTs): Pristine CNTs are relatively inert. To enable covalent functionalization, they are often first oxidized with strong acids to create carboxyl groups, primarily at their ends and at defect sites along the sidewalls. Similar to GO, these carboxylated CNTs can then be reacted with octadecylamine to form amide bonds.

Non-Covalent Functionalization: This method preserves the intrinsic electronic and structural integrity of the carbon nanomaterial because it relies on weaker, non-destructive interactions. beilstein-journals.orgresearchgate.netresearchgate.net

Mechanism: The primary driving forces for non-covalent functionalization are van der Waals forces and hydrophobic interactions. researchgate.net The long, hydrophobic alkyl chain of 1-Octadecylamine has a strong affinity for the hydrophobic graphitic surface of both CNTs and the sp²-hybridized regions of GO. The amine molecule essentially wraps around or adsorbs onto the surface of the nanomaterial. nih.govsemanticscholar.org This "coats" the nanomaterial, and the orientation of the amine head groups can then be used to mediate solubility in different media. This physical adsorption process helps to overcome the strong van der Waals forces that cause pristine CNTs and graphene sheets to bundle or stack together, thereby facilitating their dispersion. azonano.combeilstein-journals.org

The choice between covalent and non-covalent functionalization depends on the desired application, balancing the need for stability (covalent) against the desire to preserve the material's pristine properties (non-covalent). researchgate.net

Impact on Dispersion Stability and Rheological Properties of Nanomaterial Suspensions

Limited specific data is available in the reviewed literature concerning the direct impact of 1-Octadecylamine sulfate on the dispersion stability and rheological properties of nanomaterial suspensions. However, the principles of colloidal stability suggest that as a cationic surfactant, this compound would adsorb onto the surface of negatively charged nanoparticles. This adsorption would impart a positive surface charge, leading to electrostatic repulsion between particles, which can prevent agglomeration and enhance dispersion stability. The stability of such a dispersion is often quantified by the zeta potential, with values greater than +30 mV or less than -30 mV generally indicating good stability. The rheological properties of such suspensions, including viscosity and shear thinning or thickening behavior, would be influenced by the strength of these interparticle interactions, the concentration of the nanoparticles, and the concentration of this compound.

Mechanisms of Protective Film Formation for Surface Integrity

Formation and Characterization of Inhibitory Layers on Metal Surfaces for Corrosion Mitigation

While research specifically detailing this compound is limited, studies on octadecylamine (ODA) provide insight into the formation of protective films on metal surfaces. ODA is known to form a hydrophobic, self-assembled film that acts as a barrier to corrosive agents. This film formation is primarily driven by the chemisorption of the amine head group onto the metal surface, with the long alkyl chains orienting away from the surface. This creates a densely packed, non-polar layer that repels water and inhibits the electrochemical reactions that lead to corrosion. The effectiveness of this film is dependent on factors such as the concentration of the inhibitor, the temperature, and the nature of the metal surface.

Electrochemical Studies of Film Integrity and Protective Efficacy

Electrochemical Impedance Spectroscopy (EIS) is a powerful non-destructive technique used to evaluate the integrity and protective efficacy of inhibitor films. In the context of corrosion inhibition by films like those formed by long-chain amines, EIS can provide quantitative data on the film's resistance and capacitance. A high film resistance is indicative of a well-formed, dense protective layer that impedes the flow of corrosive ions to the metal surface. The capacitance of the film can provide information about its thickness and dielectric properties. A decrease in capacitance is often associated with an increase in film thickness or a decrease in water uptake within the film. Nyquist and Bode plots derived from EIS measurements are used to model the electrochemical behavior of the metal-film-electrolyte system, often represented by an equivalent electrical circuit. Changes in the parameters of this circuit over time can be used to monitor the degradation or strengthening of the protective film.

Non-Clinical Biomaterial Interactions

Ion Pairing Strategies for Enhanced Encapsulation Efficiency in Conceptual Delivery Systems

Hydrophobic ion pairing is a strategy employed to enhance the encapsulation of charged, hydrophilic molecules into lipid-based nanocarriers. This technique involves pairing a charged drug molecule with an oppositely charged amphiphilic molecule, forming a neutral, hydrophobic complex. This complex exhibits increased partitioning into the lipid matrix of nanocarriers, leading to higher encapsulation efficiencies. For a cationic molecule like 1-Octadecylamine, its sulfate salt could theoretically participate in ion pairing with anionic therapeutic agents. The formation of a neutral ion pair would reduce the water solubility of the drug and improve its compatibility with the lipid core of delivery systems such as solid lipid nanoparticles.

Interactions within Solid Lipid Nanoparticle Formulations for Stability

In the formulation of solid lipid nanoparticles (SLNs), cationic lipids like octadecylamine are utilized to impart a positive surface charge, which is crucial for both colloidal stability and for interacting with negatively charged biological membranes. The stability of SLN dispersions is significantly influenced by the zeta potential, with a higher magnitude of charge leading to greater electrostatic repulsion and prevention of particle aggregation. The inclusion of surfactants and co-surfactants in the formulation also plays a critical role in stabilizing the nanoparticles. The physical characteristics of octadecylamine-based SLNs, such as particle size, polydispersity index (PDI), and zeta potential, are key indicators of their stability and potential performance as delivery vehicles.

Below is a table summarizing the physicochemical properties of octadecylamine-based nanoparticles from various studies.

| Formulation | Mean Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |

| Octadecylamine Nanoparticle (ONP) | 382.7 (± 20) | 0.4 | 28 (± 2.03) |

| Octadecylamine-based SLN (OLN32) | 118.3 (± 3.05) | Not Reported | 29.7 (± 3.16) |

| Octadecylamine-based Solid Lipid Nanoparticles (OCTNPs) | 178.9 | Not Reported | 22.8 (± 8.20) |

This table presents data for octadecylamine-based nanoparticles; specific data for this compound was not available in the reviewed literature.

Advanced Applications and Derivatization in Materials Science and Engineering Research

Functionalization Agents for Nanomaterials

The ability to tailor the surface properties of nanomaterials is crucial for their successful integration into various technological applications. 1-Octadecylamine sulfate (B86663) serves as an effective agent for this purpose, enabling the modification of surface chemistry to achieve desired characteristics.

Surface Modification of Cellulose (B213188) Nanocrystals for Tuned Hydrophobicity

Cellulose nanocrystals (CNCs) are bio-based nanomaterials with exceptional mechanical properties, but their inherent hydrophilicity can limit their application in non-polar polymer matrices and coatings. Surface modification with 1-Octadecylamine sulfate can address this limitation by imparting a hydrophobic character to the CNCs. This functionalization is typically achieved through an amidation reaction between the amine group of octadecylamine (B50001) and carboxyl groups previously introduced onto the CNC surface through an oxidation process. The subsequent sulfation step would further alter the surface chemistry.

The grafting of the long octadecyl chains onto the CNC surface significantly increases the material's hydrophobicity. This is evidenced by changes in the contact angle of water on films made from modified CNCs. The increased hydrophobicity allows for better dispersion of the CNCs in organic solvents and hydrophobic polymer matrices, which is essential for the development of reinforced nanocomposites and hydrophobic coatings.

| Property | Unmodified Cellulose Nanocrystals | Octadecylamine-Modified Cellulose Nanocrystals |

| Crystallinity Index | 83.27% | 71.12% |

| Dispersion in Organic Solvents | Poor | Good |

| Thermal Stability | Lower | Improved |

This data is based on the modification with octadecylamine, the precursor to this compound.

Modification of Polymeric Membranes for Separation Technologies

Polymeric membranes are central to various separation technologies, including water treatment and purification. The performance of these membranes, particularly their resistance to fouling and their selectivity, can be enhanced through surface modification. While specific studies detailing the use of this compound are not prevalent, the principles of using long-chain alkyl amines for such modifications are well-established. The hydrophobic octadecyl chain can alter the surface energy of the membrane, potentially reducing the adhesion of foulants. Furthermore, the charged sulfate group could be used to introduce electrostatic interactions, influencing the transport of ionic species through the membrane.

Components in High-Performance Formulations

Beyond surface modification, this compound can be directly incorporated into formulations to act as a functional component, leveraging its surfactant properties to enhance performance.

Emulsifiers and Stabilizers in Emulsion Polymerization Processes

Emulsion polymerization is a widely used industrial process for the production of synthetic polymers and latexes. Emulsifiers, or surfactants, are critical components in this process, as they stabilize the monomer droplets and the resulting polymer particles in the aqueous phase. Cationic surfactants like this compound can be employed as emulsifiers. The hydrophobic tail of the molecule would orient into the monomer phase, while the hydrophilic sulfate head would remain in the aqueous phase, creating stable micelles where polymerization can occur. The choice of emulsifier influences key properties of the final latex, such as particle size, stability, and film-forming characteristics.

Incorporation into Asphalt (B605645) Materials for Adhesion Improvement

The durability of asphalt pavements is highly dependent on the adhesion between the asphalt binder and the aggregate materials. Poor adhesion can lead to moisture-induced damage, such as stripping, where the asphalt binder detaches from the aggregate surface. Amine-based compounds, known as anti-stripping agents or adhesion promoters, are often added to asphalt to improve this bond, especially with acidic aggregates like granite.

Precursors and Intermediates in Organic Synthesis

1-Octadecylamine is a fundamental building block in organic synthesis, primarily serving as an intermediate for the production of a wide range of specialty chemicals, most notably quaternary ammonium (B1175870) salts (QAS). chemicalbook.com These salts are synthesized by the alkylation of the primary amine. For instance, the reaction of 1-octadecylamine with methyl chloride or benzyl (B1604629) chloride leads to the formation of the corresponding quaternary ammonium compounds. atamanchemicals.com

These synthesized QAS have diverse industrial applications due to their cationic surfactant properties. lion-specialty-chem.co.jpscchem.com They are used as phase transfer catalysts, biocides, disinfectants, and charge-control agents in processes like electrostatographic toning. nih.govgoogle.com The synthesis pathway allows for the tailoring of the final compound's properties by selecting different alkylating agents, leading to a variety of QAS with specific functionalities. For example, reacting 1-octadecylamine with ethylene (B1197577) oxide yields stearyl diethanolamine, another important intermediate. chemicalbook.com

Examples of Synthesized Quaternary Ammonium Salts:

| Reactant with 1-Octadecylamine | Resulting Quaternary Ammonium Salt Type | Common Application |

| Methyl Chloride | Monoalkyl Trimethyl Ammonium Chloride | Fabric Softener, Antistatic Agent |

| Benzyl Chloride | Octadecyl Dimethyl Benzyl Ammonium Chloride | Dye Leveling Agent, Biocide atamanchemicals.com |

| Ethyl Sulfate | N,N-Diethyl-N-methyl-N-octadecylammonium ethyl sulfate | Antistatic Agent |

This table illustrates the synthesis of different quaternary ammonium salts from 1-octadecylamine and their typical uses.

Role in Controlled Synthesis of Nanostructures

In the field of nanotechnology, 1-octadecylamine (ODA) plays a crucial role as a surface-active agent or capping agent in the controlled synthesis of metal oxide nanocrystals. a2bchem.com Its presence during the synthesis process allows for precise control over the size, shape, and stability of the resulting nanoparticles. collectionscanada.gc.ca One common method involves the direct thermal decomposition of metal nitrates or other precursors in a high-boiling-point solvent like ODA. atamanchemicals.comscispace.com

The ODA molecule coordinates to the surface of the nascent nanocrystals through its amine headgroup. The long, nonpolar octadecyl chains then extend into the solvent, creating a steric barrier that prevents the nanoparticles from agglomerating. researchgate.netresearchgate.net This stabilization is critical for achieving monodisperse (uniformly sized) nanocrystals. By varying reaction parameters such as temperature, precursor concentration, and reaction time, researchers can manipulate the growth kinetics to produce nanocrystals with specific morphologies, such as nanorods, spheres, or octahedra. scispace.com This shape- and size-controlled synthesis is vital as these characteristics heavily influence the physical and chemical properties of the nanomaterials. collectionscanada.gc.ca For example, ODA has been successfully used in the synthesis of CoFe2O4 and Mn3O4 nanocrystals with well-defined shapes and high crystallinity. scispace.comresearchgate.net

Research Findings on ODA in Nanocrystal Synthesis:

| Nanocrystal Type | Synthesis Method | Role of 1-Octadecylamine (ODA) | Controlled Parameter | Reference Finding |

| Metal Oxides (e.g., Mn3O4) | Thermal decomposition of metal nitrates | Solvent and capping agent | Size and shape | Enables direct synthesis of metal oxide nanocrystals. atamanchemicals.comscispace.com |

| Cobalt Ferrite (CoFe2O4) | Hydrothermal synthesis | Surfactant/Surface functionalization | Size and crystallinity | Creates a surface coating, preventing agglomeration and enabling high crystallinity. researchgate.net |

| Silver (Ag) | Single-step reduction | Reducing and stabilizing agent | Particle size and distribution | ODA functions as both the reducing agent for Ag+ ions and the capping agent for the resulting nanoparticles. researchgate.net |

This table summarizes research findings on the role of 1-octadecylamine in the synthesis of various nanocrystals.

Biomaterials Research (Non-Clinical Focus)

In non-clinical biomaterials research, 1-octadecylamine is investigated for its utility in formulating advanced delivery systems, such as lipid nanoparticles and liposomes. a2bchem.com These systems are designed to encapsulate and transport therapeutic agents. nih.gov The inclusion of cationic lipids like 1-octadecylamine in these formulations is a key strategy for improving their performance.

The primary amine group of 1-octadecylamine is protonated at physiological pH, imparting a positive surface charge to the nanoparticles. This positive charge can facilitate interaction with negatively charged cell membranes, potentially enhancing cellular uptake of the encapsulated cargo. Researchers utilize ODA as a lipid matrix component or as a surface functionalization molecule in solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs). researchgate.net Its amphiphilic nature, with a polar head group and a long hydrophobic tail, makes it an effective stabilizer in these lipid-based formulations, influencing particle size and stability. a2bchem.com The development of these biomaterials is focused on understanding the fundamental principles of delivery systems, with an emphasis on material design and in-vitro characterization. nih.gov

Integration into Biosensor Architectures and Sensing Platforms

This compound is a valuable compound in materials science, particularly for its role as a surface modifier in the development of advanced biosensors and sensing platforms. Its amphiphilic nature, characterized by a long hydrophobic octadecyl chain and a hydrophilic amine head group, allows it to self-assemble into ordered layers on various substrates. This property is leveraged to enhance the performance of electrochemical biosensors by improving the stability of the sensing layer, increasing the surface area, and facilitating the immobilization of biorecognition molecules.

Research Findings in Electrochemical Sensing

Recent research has demonstrated the successful integration of 1-octadecylamine into novel sensing architectures, leading to significant improvements in sensitivity and detection limits for various analytes.

One notable application involves the development of an electrochemical sensor using 1-octadecylamine-functionalized graphene vesicles (OA-GV) for the detection of hydroquinone (B1673460). researchgate.net In this architecture, 1-octadecylamine is used in the synthesis of the graphene vesicles. The presence of the octadecylamine functionalization creates a high degree of electrochemical activity and establishes a significant synergy with the hydroquinone analyte. researchgate.net This results in a sensor with ultrahigh sensitivity. The mechanism relies on the unique vesicle-like structure constructed from self-assembled graphene sheets, which provides a large specific surface area (1853.2 m²/g), and the electrochemical properties imparted by the amine functionalization. researchgate.net

Another significant advancement is the creation of an electrochemical biosensor for detecting biomarker DNA, such as that from the COVID-19 virus, using a 1-octadecylamine (ODA) layer on a topological insulator (Bi₂Se₃) electrode. In this platform, a uniform layer of ODA is coated onto the Bi₂Se₃ sheet. This ODA layer plays a crucial role in guiding the high-density, ordered assembly of single-stranded DNA (ssDNA) probes onto the electrode surface. This controlled orientation and high density of the DNA probes are key to enhancing the sensitivity of the biosensor. The underlying Bi₂Se₃ material improves the electrochemical signal-to-noise ratio, and the ODA layer ensures that the biorecognition elements are presented effectively for target binding.

Performance of this compound-Modified Biosensors

| Target Analyte | Sensing Platform | Linear Detection Range | Limit of Detection (LOD) |

|---|---|---|---|

| Hydroquinone | Octadecylamine-functionalized Graphene Vesicles (OA-GV) | 0.01 – 1.0 nM | 0.0049 nM |

| COVID-19 Biomarker DNA | Octadecylamine-modified Topological Insulator (DNA/ODA/Bi₂Se₃) | 1.0 pM – 10 nM | 0.5 pM |

These findings underscore the critical role of this compound in creating highly organized and electrochemically active surfaces, which are essential for the construction of next-generation biosensors with enhanced sensitivity and specificity.

Environmental Dynamics and Transformation Studies of 1 Octadecylamine Sulfate

Environmental Fate and Distribution Mechanisms

The environmental behavior of 1-octadecylamine sulfate (B86663), a cationic surfactant, is governed by the interplay between its long, hydrophobic alkyl chain and its charged, hydrophilic amine sulfate head group. This amphiphilic nature dictates its distribution and persistence in various environmental compartments.

Adsorption onto Environmental Solids and Sediments

Cationic surfactants like 1-octadecylamine sulfate are expected to adsorb strongly to environmental solids such as soil, sediment, and sludge, which are typically negatively charged at ambient pH. This interaction is primarily driven by electrostatic attraction between the positively charged amine group and the negative sites on solid surfaces.

Research on related long-chain amine compounds demonstrates the significance of this adsorption mechanism. For instance, studies on dodecylamine (B51217) (a C12 amine) show that its adsorption to mineral surfaces like calcium sulfate and silica (B1680970) is highly dependent on pH. mdpi.com Under acidic conditions, the amine group is protonated (R-NH3+), leading to strong electrostatic adsorption onto negatively charged surfaces. mdpi.com Similarly, investigations into the adsorption of octadecylamine (B50001) (ODA) on mineral surfaces confirm that the process is significant, with sulfidization of a mineral surface enhancing the adsorption of ODA. mdpi.com

Hydrophobic Characteristics and Mobility in Aquatic Systems

The mobility of this compound in aquatic systems is limited by its strong tendency to adsorb to solids and its hydrophobic nature. While the sulfate group enhances water solubility, the 18-carbon alkyl chain dominates its physical behavior. Surfactants can exist as individual molecules (monomers) in water at low concentrations, but above a certain point known as the critical micelle concentration (CMC), they aggregate into micelles. This complex behavior means that standard hydrophobicity parameters like the octanol-water partition coefficient (Kow) are generally not considered relevant or reliable for predicting the environmental partitioning of surfactants. cefas.co.uk

Research into Bioconcentration Potential in Aquatic Environments

Bioconcentration is the process by which a chemical accumulates in an organism from the surrounding water. The potential for bioconcentration is often estimated by the bioconcentration factor (BCF), which is the ratio of the chemical's concentration in the organism to its concentration in the water. wikipedia.org For cationic surfactants, BCF is strongly correlated with the length of the alkyl chain.